molecular formula C16H16N4O B2517334 (E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide CAS No. 306302-28-3

(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2517334
CAS No.: 306302-28-3
M. Wt: 280.331
InChI Key: GWLCIEXXLRESPN-CUQLSPFUSA-N
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Description

(E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and a phenylallylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common approach is the condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and (E)-3-phenylallylidene. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenylallylidene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide shares structural similarities with other pyrazole derivatives and hydrazides.
  • Compounds like (E)-3-phenylallylidene-1H-pyrazole-5-carbohydrazide and (E)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide are closely related.

Uniqueness

What sets (E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-16(15-11-14(18-19-15)13-8-9-13)20-17-10-4-7-12-5-2-1-3-6-12/h1-7,10-11,13H,8-9H2,(H,18,19)(H,20,21)/b7-4+,17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLCIEXXLRESPN-CUQLSPFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329413
Record name 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306302-28-3
Record name 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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